molecular formula C6H13NO B053595 n-Methyloxan-3-amine CAS No. 120811-33-8

n-Methyloxan-3-amine

Cat. No.: B053595
CAS No.: 120811-33-8
M. Wt: 115.17 g/mol
InChI Key: CBPPRONALWRIKK-UHFFFAOYSA-N
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Description

n-Methyloxan-3-amine: is a chemical compound with the molecular formula C6H13NO . It belongs to the class of amines, which are derivatives of ammonia and contain a basic nitrogen atom with a lone pair. This compound is also known by its IUPAC name, N-methyltetrahydro-2H-pyran-3-amine . Amines are key functional groups in organic chemistry and biochemistry, playing a crucial role in the synthesis of amino acids, pharmaceuticals, and polymers.

Scientific Research Applications

Chemistry: n-Methyloxan-3-amine is used as a building block in organic synthesis. It is involved in the synthesis of various complex molecules and polymers.

Biology: In biological research, this compound is used to study the behavior of amines in biological systems. It is also used in the synthesis of biologically active compounds .

Medicine: The compound is used in the development of pharmaceuticals, particularly those involving amine functionalities. It is also used in the synthesis of drug intermediates .

Industry: this compound is used in the production of polymers, resins, and other industrial chemicals. It is also used as a precursor in the synthesis of various industrial products.

Safety and Hazards

The safety information for “n-Methyloxan-3-amine” indicates that it has GHS05 and GHS07 pictograms, and the signal word is "Danger" . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    N-Methylation of Secondary Amines: One of the methods to synthesize n-Methyloxan-3-amine involves the N-methylation of secondary amines under solvent-free ball milling conditions.

    N-Formylation and N-Methylation Using Metal-Free Catalysts: Another method involves the use of N-heterocyclic carbene catalysts and carbon dioxide as the carbon source.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-Methyloxan-3-amine can undergo oxidation reactions, where the amine group is oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, where the amine group is reduced to form corresponding amines or other reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

    Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products Formed:

    Oxidation: Oxidized derivatives such as oximes or nitriles.

    Reduction: Reduced derivatives such as primary or secondary amines.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of n-Methyloxan-3-amine involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure and functional group, which allows it to participate in a wide range of chemical reactions and applications. Its versatility in organic synthesis and industrial applications makes it a valuable compound in various fields .

Properties

IUPAC Name

N-methyloxan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-6-3-2-4-8-5-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPPRONALWRIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556540
Record name N-Methyloxan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120811-33-8
Record name Tetrahydro-N-methyl-2H-pyran-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120811-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyloxan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyloxan-3-amine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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